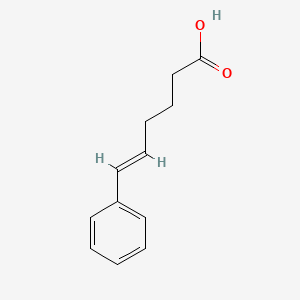

6-Phenyl-5-hexenoic acid

Description

Historical Context and Significance in Organic Chemistry

While the specific historical discovery of 6-phenyl-5-hexenoic acid is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies in organic chemistry. The synthesis of unsaturated carboxylic acids and their derivatives has been a long-standing area of interest. The development of reactions that form carbon-carbon bonds, such as the Wittig reaction, provided the foundational tools necessary for the construction of molecules like this compound. oup.com

The significance of this and similar unsaturated acids lies in their utility as intermediates in the synthesis of a variety of organic structures. The presence of both an alkene and a carboxylic acid functional group allows for a wide range of chemical transformations. These include cyclization reactions to form lactones and other ring systems, as well as modifications to the carbon chain and the aromatic ring. oup.comnih.gov The study of such molecules has contributed to a deeper understanding of reaction mechanisms and stereochemistry.

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives has primarily focused on its application as a synthetic intermediate. Scientists have explored its utility in constructing more complex molecular architectures, taking advantage of its reactive functional groups.

A significant area of research has been its use in cyclization reactions. For instance, the intramolecular reaction of this compound can lead to the formation of cyclic ketones, such as cyclopentanones, through radical cyclization pathways. oup.com Furthermore, it has been employed as a substrate in enantioselective halolactonization reactions, a process that creates chiral lactones, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.gov In these reactions, the phenyl-substituted double bond allows for the formation of a six-membered ring (δ-lactone) through a 6-exo cyclization. nih.gov

The methyl ester of this compound has also been a subject of study, particularly in the context of palladium-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction to form the alkenoate structure. smolecule.com Additionally, research has touched upon the biological activities of structurally related compounds, suggesting potential, though not extensively explored, avenues for this molecule and its derivatives in medicinal chemistry. smolecule.comontosight.ai

Chemical Data for this compound

| Property | Value | Reference |

| CAS Number | 16424-56-9 | chemicalbook.comscbt.com |

| Molecular Formula | C12H14O2 | scbt.comchembk.com |

| Molecular Weight | 190.24 g/mol | scbt.com |

| IUPAC Name | 6-phenylhex-5-enoic acid | |

| Isomeric Configuration | (5E) | chembk.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-6-phenylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLPAFSJGVMEH-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 6 Phenyl 5 Hexenoic Acid and Its Derivatives

Established Synthetic Pathways for 6-Phenyl-5-hexenoic Acid

The creation of the characteristic phenyl-substituted double bond in this compound is often achieved through well-established olefination reactions.

Wittig Reaction-Based Synthesis

The Wittig reaction stands as a cornerstone for the synthesis of alkenes from aldehydes or ketones and is a primary method for preparing this compound, particularly the (Z)-isomer. organic-chemistry.org This reaction involves the use of a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

A common approach to synthesize (Z)-6-phenyl-5-hexenoic acid involves the reaction of benzaldehyde (B42025) with a suitable phosphonium (B103445) ylide derived from a 5-halopentanoic acid ester. The use of an unstabilized ylide in the Wittig reaction generally favors the formation of the (Z)-alkene. organic-chemistry.org The resulting ester, methyl (Z)-6-phenyl-5-hexenoate, can then be hydrolyzed to yield the desired (Z)-6-phenyl-5-hexenoic acid. A typical hydrolysis procedure involves heating the ester with a base, such as sodium carbonate, in a solvent mixture like dioxane and water. prepchem.com

Table 1: Key Steps in a Wittig Reaction-Based Synthesis of (Z)-6-Phenyl-5-hexenoic Acid

| Step | Reactants | Key Transformation | Product |

| 1. Ylide Formation | (4-Carboxybutyl)triphenylphosphonium bromide, Strong Base | Deprotonation to form the phosphorus ylide | Phosphorus ylide |

| 2. Wittig Reaction | Phosphorus ylide, Benzaldehyde | Carbon-carbon double bond formation | (Z)-6-Phenyl-5-hexenoic acid |

| 3. Esterification (if starting from halo-ester) | (Z)-6-Phenyl-5-hexenoic acid, Methanol (B129727), Acid catalyst | Conversion to methyl ester for purification/characterization | Methyl (Z)-6-phenyl-5-hexenoate |

| 4. Hydrolysis | Methyl (Z)-6-phenyl-5-hexenoate, Base (e.g., Na2CO3) | Conversion of ester to carboxylic acid | (Z)-6-Phenyl-5-hexenoic acid |

Other Synthetic Approaches

While the Wittig reaction is prevalent, other methods can be employed for the synthesis of related structures, which could be adapted for this compound. For instance, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for alkene synthesis and typically provides excellent selectivity for the (E)-isomer. wikipedia.orgalfa-chemistry.com This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. The HWE reaction of benzaldehyde with a phosphonate ester of a 5-halopentanoic acid would be a logical route to (E)-6-phenyl-5-hexenoic acid. The resulting diethyl phosphate (B84403) byproduct is water-soluble, which simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. alfa-chemistry.com

Synthesis of Stereoisomers and Chiral Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, enabling the preparation of specific isomers of this compound and its chiral derivatives.

Enantioselective Synthesis Approaches

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced into the hexenoic acid backbone, requires enantioselective methods. While specific enantioselective syntheses of this compound itself are not widely reported, general strategies for the asymmetric synthesis of related structures can be considered. For instance, catalytic asymmetric halolactonization of 5-hexenoic acid derivatives using chiral bifunctional sulfide (B99878) catalysts has been shown to produce optically active δ-valerolactones. nih.gov Such a strategy, if applied to a suitable precursor, could potentially lead to chiral intermediates for the synthesis of enantiomerically enriched this compound derivatives.

Control of (E)/(Z) Isomerism

The stereochemical outcome of the double bond in this compound is highly dependent on the chosen synthetic route.

As mentioned, the standard Wittig reaction with unstabilized ylides typically leads to the (Z)-isomer. organic-chemistry.org The stereoselectivity arises from the kinetic control of the reaction, where the initial formation of the cis-oxaphosphetane intermediate is favored, which then collapses to the (Z)-alkene.

Conversely, the Horner-Wadsworth-Emmons reaction is the method of choice for the synthesis of the (E)-isomer of α,β-unsaturated esters and, by extension, (E)-6-phenyl-5-hexenoic acid. wikipedia.orgalfa-chemistry.com The thermodynamic control in the HWE reaction allows for the formation of the more stable (E)-alkene. The reaction mechanism involves the formation of an intermediate that can equilibrate to the more stable trans-oxaphosphetane, leading to the (E)-product.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Isomer Control

| Reaction | Reagent | Predominant Isomer | Key Factor |

| Wittig Reaction (with unstabilized ylide) | Phosphorus ylide | (Z) | Kinetic control |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E) | Thermodynamic control |

Advanced Synthetic Methodologies for Analogues and Derivatives

The development of advanced synthetic methodologies allows for the creation of a diverse range of analogues and derivatives of this compound with various functional groups. These methods often involve catalytic processes that offer high efficiency and selectivity.

For the synthesis of functionalized analogues, modern cross-coupling reactions can be employed. For example, palladium-catalyzed reactions such as the Suzuki or Heck reactions could be utilized to introduce different aryl or vinyl groups at various positions of the hexenoic acid chain, provided a suitable precursor with a handle for coupling (e.g., a halogen or triflate) is synthesized.

Furthermore, the development of catalytic asymmetric reactions provides a powerful platform for synthesizing chiral derivatives. For instance, organocatalytic enantioselective reactions, such as those involving chiral amines or phosphoric acids, have been successfully applied to the synthesis of various chiral molecules and could be adapted for the asymmetric functionalization of precursors to this compound derivatives. researchgate.net These methods offer the advantage of using metal-free catalysts, which is often desirable in the synthesis of biologically active compounds.

Strategies for Functional Group Transformations

The structure of this compound offers two primary sites for chemical modification: the carboxylic acid group and the carbon-carbon double bond. Functional group transformations are fundamental to creating a diverse library of derivatives.

The carboxylic acid moiety is a versatile precursor for numerous other functional groups. mit.edu Standard organic transformations can be applied to convert the acid into more reactive intermediates or final products. mit.eduub.edu For instance, it can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive intermediate can then readily react with nucleophiles. Reaction with alcohols yields esters , while reaction with amines produces amides . The direct conversion of the carboxylic acid to esters and amides can also be achieved using various coupling agents. Furthermore, the carboxylic acid can be reduced to a primary alcohol, 6-phenyl-hex-5-en-1-ol , using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The alkene group can also be selectively targeted. Catalytic hydrogenation can reduce the double bond to yield 6-phenylhexanoic acid . Other reactions, such as epoxidation or dihydroxylation, can introduce new functionalities at the 5- and 6-positions of the carbon chain.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Class |

|---|---|---|---|

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride | Acyl Halide Derivative |

| Carboxylic Acid | Alcohol (R'-OH), Acid Catalyst | Ester | Ester Derivative |

| Carboxylic Acid | Amine (R'-NH₂), Coupling Agent | Amide | Amide Derivative |

| Carboxylic Acid | LiAlH₄ then H₂O | Primary Alcohol | Alcohol Derivative |

| Alkene | H₂, Pd/C | Alkane | Saturated Carboxylic Acid Derivative |

Coupling Reactions and Complex Molecule Assembly

This compound serves as a valuable building block for the assembly of more complex molecules through various coupling reactions. The carboxylic acid functionality is central to these strategies, typically requiring activation to facilitate bond formation with a nucleophilic partner.

Amide bond formation is a common and crucial coupling reaction. By activating the carboxylic acid of this compound with reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), it can be efficiently coupled with primary or secondary amines to form the corresponding amides. This method is a cornerstone of peptide synthesis. Similarly, esterification can be performed by coupling with alcohols under appropriate catalytic conditions. These reactions allow for the attachment of the 6-phenyl-5-hexenoate scaffold to a wide array of other molecules, including polymers, biomolecules, and other synthetic intermediates.

| Activated Form of this compound | Coupling Partner | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Acyl Chloride | Alcohol | Esterification | Ester |

| Activated Ester (e.g., with HOBt/DCC) | Primary/Secondary Amine | Amidation | Amide |

| Carboxylic Acid | Halide (via Halogenation) | Halogenation | Acyl Halide |

Electrosynthesis and Acyl Radical Equivalent Generation

Recent advancements in synthetic chemistry have provided mild and efficient methods for generating acyl radicals from carboxylic acids, which can then participate in a variety of carbon-carbon bond-forming reactions. While traditional methods often required harsh conditions, visible-light photoredox catalysis offers a modern alternative to generate acyl radical equivalents under mild, redox-neutral conditions. nih.govnih.gov

This approach involves the in situ conversion of a carboxylic acid, such as this compound, into a reactive mixed anhydride (B1165640) intermediate using an activating agent like dimethyl dicarbonate (B1257347) (DMDC). nih.gov A photocatalyst, such as fac-Ir(ppy)₃, becomes excited upon irradiation with visible light and acts as a potent reductant. nih.gov This excited photocatalyst can engage in a single-electron transfer (SET) with the mixed anhydride, leading to its fragmentation. This fragmentation process releases carbon dioxide, methanoate, and the desired acyl radical. nih.gov This acyl radical can then be trapped by an alkene or another radical acceptor to form new, complex products. This method avoids the need for high temperatures, UV light, or stoichiometric oxidants. nih.gov

Solid-Phase Synthesis Techniques for Peptide Conjugates

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the covalent attachment of molecules like this compound to peptides. beilstein-journals.orgnih.govpeptide.com This technique involves building a peptide chain sequentially while it is anchored to an insoluble polymer resin. beilstein-journals.orgpeptide.com

To create a conjugate, a peptide is first synthesized on the solid support using a standard protocol, commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the N-terminus of the amino acids. trinity.edu After the desired peptide sequence is assembled, the N-terminal Fmoc group of the final amino acid is removed, exposing a free amine. At this stage, this compound can be introduced. Its carboxylic acid group is activated using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) and then allowed to react with the resin-bound peptide's free N-terminus. beilstein-journals.org This forms a stable amide bond, effectively capping the peptide with the 6-phenyl-5-hexenoate moiety. Finally, the entire conjugate is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), and purified. peptide.com

Key Steps in Solid-Phase Conjugation:

Peptide Synthesis: Stepwise assembly of the desired peptide on a solid resin.

N-Terminal Deprotection: Removal of the final Fmoc protecting group to expose the terminal amine.

Carboxylic Acid Activation: Activation of this compound with coupling agents.

Coupling: Reaction of the activated acid with the resin-bound peptide.

Cleavage and Purification: Release of the final peptide conjugate from the resin and subsequent purification.

Catalytic Approaches in Derivative Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of derivatives of this compound. Catalytic methods can be employed to modify the existing molecule or to construct the carbon skeleton in an asymmetric fashion.

One of the most straightforward catalytic modifications is the hydrogenation of the alkene. Using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst, the double bond can be selectively reduced to afford 6-phenylhexanoic acid.

Mechanistic Investigations in Organic Reactions Involving 6 Phenyl 5 Hexenoic Acid

Reaction Kinetics and Thermodynamic Considerations

The rate and feasibility of a chemical reaction are governed by the principles of kinetics and thermodynamics, respectively. While specific experimental kinetic data for reactions of 6-phenyl-5-hexenoic acid are not extensively detailed in the surveyed literature, general principles can be applied. For instance, in a cyclization reaction, the rate would be influenced by factors such as temperature, solvent, and the presence of catalysts or additives. A kinetic study of a related reaction, the phenylselenoetherification of 6-methyl-hept-5-en-2-ol, demonstrated that the reaction follows pseudo-first-order kinetics and that the rate constants are significantly influenced by the basicity of additives used as catalysts. semanticscholar.org The fastest reaction rates were observed with the strongest base, triethylamine, indicating that the additive's role in proton abstraction or stabilization of intermediates is crucial to the reaction mechanism. semanticscholar.org

Thermodynamic considerations determine the position of equilibrium and the potential energy of reactants and products. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). While a complete thermodynamic profile for this compound is not available, data for the structurally related compound 5-hexenoic acid can provide illustrative insights into the properties of the aliphatic acid chain.

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Standard Gibbs free energy of formation | ΔfG° | -178.26 | kJ/mol |

| Enthalpy of formation at standard conditions | ΔfH°gas | -306.55 | kJ/mol |

| Enthalpy of fusion at standard conditions | ΔfusH° | 15.70 | kJ/mol |

| Enthalpy of vaporization at standard conditions | ΔvapH° | 51.70 | kJ/mol |

[Source: Cheméo chemeo.com]

Radical Cyclization Mechanisms

This compound is a suitable precursor for generating a 6-phenyl-5-hexenyl radical, typically through a process like decarboxylation where the carboxylic acid is converted into a radical intermediate. Radical cyclizations are powerful C-C bond-forming reactions that proceed via radical intermediates. For a hexenyl radical, two primary cyclization pathways are possible: a 5-exo-trig cyclization to form a five-membered ring and a 6-endo-trig cyclization to yield a six-membered ring.

It is a well-established principle that these reactions are typically under kinetic control, with the 5-exo pathway being significantly faster and therefore the major pathway observed. nih.gov This preference is attributed to a more favorable stereoelectronic overlap in the chair-like transition state for the 5-exo closure. In the case of the 6-phenyl-5-hexenyl radical, the 5-exo cyclization would produce a (phenylmethylene)cyclopentane derivative, while the 6-endo pathway would lead to a phenyl-substituted cyclohexene (B86901) derivative.

However, modern synthetic methods have demonstrated that this inherent regioselectivity can be controlled. Recent research has shown that through photoredox catalysis, the regioselectivity of radical cyclizations can be switched between the 5-exo and 6-endo products by reagent control rather than substrate modification. nih.gov This control is governed by the rate of hydrogen atom transfer (HAT). nih.gov

Kinetic 5-exo Product: A polarity-matched, thiol-based HAT agent that delivers a hydrogen atom rapidly can trap the initial 5-exo cyclized radical, leading to the selective formation of the five-membered ring product. nih.gov

Thermodynamic 6-endo Product: Conversely, using a less efficient HAT reagent with limited solubility allows the initial 5-exo cyclization to become reversible. The resulting alkyl radical can then undergo a neophyl-type rearrangement to form the more thermodynamically stable six-membered ring before being trapped. nih.gov

This switchable catalysis represents a significant advance, allowing for divergent reactivity from a single substrate and providing access to either the kinetically or thermodynamically favored product. nih.gov

Role of this compound in Electrocatalytic Processes

Mechanistic Insights from Additive Mapping in Related Reactions

Understanding and optimizing complex chemical reactions, such as those involving multiple catalytic cycles, can be challenging. A powerful modern technique for accelerating this process is "additive mapping". researchgate.net This approach involves screening a large and diverse set of chemical additives to rapidly identify conditions that improve reaction performance and simultaneously generate mechanistic insights. researchgate.net

This methodology was successfully applied to the metallaphotoredox decarboxylative arylation, a reaction that converts carboxylic acids into C(sp³)–C(sp²) bonds—a transformation for which this compound could be a substrate. researchgate.netacs.org In this system, which merges photoredox and nickel catalysis, initial attempts to generalize the reaction were met with limitations. researchgate.net By employing additive mapping, it was discovered that phthalimide, an additive not typically associated with cross-coupling, dramatically improved the reaction's scope and efficiency. researchgate.netacs.org

The discovery provided crucial mechanistic clues:

Stabilization of Intermediates: Phthalimide was found to act as a ligand for nickel, stabilizing key oxidative addition complexes and preventing catalyst decomposition. researchgate.net

Prevention of Catalyst Deactivation: It also helps to break up deactivated catalyst aggregates, keeping more of the nickel catalyst active in the catalytic cycle. researchgate.net

The additive mapping approach allows for a systematic exploration of how different functional groups and compound classes can influence a reaction, providing a clear picture of which additives act as poisons, enhancers, or have no effect.

| Additive Class | General Effect on Reaction Yield | Mechanistic Implication |

|---|---|---|

| Phthalimides | Strongly Positive | Acts as a beneficial ligand, stabilizing Ni intermediates. researchgate.netacs.org |

| Tetrabutylammonium Salts | Context-Dependent | Can influence catalyst solubility and aggregation. chemrxiv.org |

| 1,3-Dicarbonyls | Negative (Reaction Poison) | Can chelate the metal catalyst, leading to deactivation. researchgate.net |

| Benzoic Acids | Negative (Reaction Poison) | Can compete with the substrate for the catalyst or undergo side reactions. researchgate.net |

This high-throughput screening method rapidly expands the utility of synthetic methods while concurrently building a deeper mechanistic understanding, overcoming limitations that might otherwise take years of traditional investigation to solve. researchgate.net

Biological Activities and Pharmacological Targets of 6 Phenyl 5 Hexenoic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of 6-phenyl-5-hexenoic acid have been identified as potent inhibitors of several key enzymes involved in physiological and pathophysiological processes.

Inhibition of Thromboxane (B8750289) A2 Synthetase

A notable area of investigation for this compound derivatives has been their role as antithrombotic agents through the inhibition of thromboxane A2 (TXA2) synthetase. TXA2 is a potent vasoconstrictor and promoter of platelet aggregation drugbank.com. A series of 6,6-disubstituted hex-5-enoic acid derivatives have demonstrated significant inhibitory activity against this enzyme.

One of the most potent compounds identified is (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid, which inhibits thromboxane A2 synthetase in human platelets with a half-maximal inhibitory concentration (IC50) of 4.5 nM nih.govmdpi.com. Another derivative, Terbogrel, a combined TXA2 synthase inhibitor and receptor antagonist, shows a dose-dependent inhibition of thromboxane synthase activity with an IC50 value of 6.7 ng/mL in healthy subjects sigmaaldrich.com. For comparison, Ridogrel, another dual-action agent, also demonstrates potent inhibition of TXA2 synthetase google.comnih.govresearchgate.netnih.gov. The inhibitory activities of these derivatives are summarized in the table below.

Modulation of MAP Kinase Phosphorylation (JNK and p38 MAPK)

Mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK, are crucial in cellular responses to stress stimuli and play a significant role in inflammation nih.govresearchgate.netnih.gov. Research has shown that derivatives of this compound can modulate the phosphorylation of these kinases.

Specifically, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) and a related compound, 4-phenyl-3-butenoic acid (PBA), have been found to inhibit the substance P (SP)-stimulated phosphorylation of JNK and p38 MAPK in RAW 264.7 macrophages nih.gov. This inhibition of kinase phosphorylation leads to a downstream reduction in the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) nih.gov. Molecular modeling studies suggest that AOPHA-Me and PBA may exert this effect by docking at the ATP binding site of apoptosis signal-regulating kinase 1 (ASK1), an upstream kinase that activates both JNK and p38 MAPK nih.gov.

Inhibition of Peptidylglycine Alpha-Amidating Monooxygenase

Peptidylglycine alpha-amidating monooxygenase (PAM) is a crucial enzyme for the biosynthesis of many peptide hormones and neurotransmitters, as it catalyzes the C-terminal amidation necessary for their biological activity mdpi.comnovartis.com. The inhibition of this enzyme has been a target for therapeutic intervention.

Studies have identified 4-phenyl-3-butenoic acid (PBA) as a potent, irreversible, and mechanism-based inactivator of the peptidylglycine-alpha-hydroxylating monooxygenase (PHM) domain of PAM. Furthermore, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) has been investigated as a potential inhibitor of neuropeptide bioactivation, which is consistent with the inhibition of PAM novartis.com. The dual action of these compounds in inhibiting both amidation and MAPK phosphorylation may contribute to their anti-inflammatory activity nih.gov.

Inhibition of Phospholipase A2 (hsPLA2-G-IIA)

Phospholipase A2 (PLA2) enzymes are involved in the inflammatory process by releasing arachidonic acid from cell membranes, which is a precursor for eicosanoids like prostaglandins (B1171923) and leukotrienes. The human secretory phospholipase A2 group IIA (hsPLA2-G-IIA) is of particular interest in inflammatory diseases.

While various compounds, such as flavonoids, have been shown to inhibit PLA2 activity, a direct investigation into the inhibitory effects of this compound or its specific derivatives on hsPLA2-G-IIA was not identified in the conducted literature search. Therefore, the activity of this class of compounds on this particular enzyme remains to be elucidated.

Effects on Other Enzymes (e.g., Proteases, Kinases for related compounds)

In addition to the aforementioned enzymes, derivatives of this compound have been found to interact with other enzymatic targets. Notably, both 4-phenyl-3-butenoic acid (PBA) and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) have been identified as novel inhibitors of histone deacetylases (HDACs). This finding suggests that the biological effects of these compounds may be multifaceted, extending beyond their impact on neuropeptide amidation and MAPK signaling.

Receptor Antagonism and Agonism

Beyond enzyme inhibition, derivatives of this compound have been shown to function as modulators of specific cellular receptors, demonstrating both antagonistic and inverse agonistic properties.

Derivatives such as (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid and Terbogrel exhibit dual functionality by not only inhibiting thromboxane A2 synthetase but also acting as antagonists at the thromboxane A2 (TP) receptor nih.govmdpi.comsigmaaldrich.com. This dual action provides a comprehensive blockade of the thromboxane pathway. For instance, the former compound blocks the prostaglandin (B15479496) H2/thromboxane A2 receptor with an IC50 of 19 nM mdpi.com. Terbogrel also demonstrates potent antagonism of the TxA2 receptor with an IC50 of 12 ng/mL sigmaaldrich.com.

Furthermore, a series of 6-oxo-4-phenyl-hexanoic acid derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. One such derivative, compound 12a, was found to have potent RORγt inhibitory activity.

Thromboxane A2 Receptor Antagonism

Derivatives of this compound have been identified as potent dual-action agents that both inhibit the synthesis of thromboxane A2 (TXA2) and antagonize its receptor, the prostaglandin H2/thromboxane A2 (PGH2/TXA2) receptor. nih.gov This dual mechanism is significant for antithrombotic therapy, as it facilitates local prostacyclin production at the site of platelet activation while blocking the pro-aggregatory effects of TXA2. nih.gov

A series of ω-disubstituted alkenoic acids, specifically 6,6-disubstituted hex-5-enoic acid derivatives, were designed and synthesized for this purpose. nih.gov Compounds featuring a 3-pyridyl group and a 4-(2-benzenesulfonamidoethyl)phenyl substituent at the 6-position were found to be optimal for this dual activity. nih.govresearchgate.net The leading compound from this series, (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid, demonstrated remarkable potency. nih.gov

In vitro studies using human platelets showed that this compound inhibits TXA2 synthetase with a very low IC50 value. Furthermore, radioligand-binding assays confirmed its high affinity for the PGH2/TXA2 receptor, making it substantially more potent than other dual-action inhibitors like Ridogrel. nih.gov This potent dual activity translated to effective inhibition of collagen-induced platelet aggregation in both human platelet-rich plasma and whole blood. nih.gov

| Target/Assay | IC50/EC50 Value |

|---|---|

| Thromboxane A2 Synthetase Inhibition (gel-filtered human platelets) | 4.5 ± 0.5 nM |

| PGH2/TXA2 Receptor Blockade ([3H]SQ 29,548 binding in washed human platelets) | 19 ± 5 nM |

| Collagen-Induced Platelet Aggregation (human platelet-rich plasma) | 1 µM |

| Cyclooxygenase Inhibition | 240 µM |

Modulation of Biochemical Pathways

Influence on Pro-inflammatory Cytokine Production (TNF-α)

While specific studies directly linking this compound derivatives to the production of Tumor Necrosis Factor-alpha (TNF-α) are not extensively detailed in available research, the broader class of short-chain fatty acids (SCFAs) has been studied for its anti-inflammatory effects. Notably, research on SCFAs like propionate, butyrate, and valerate (B167501) has shown they can elicit anti-inflammatory effects by inhibiting NF-κB transactivation. mdpi.comresearchgate.net However, hexanoic acid was observed to be an exception in these studies, as it did not significantly change the expression of Apolipoprotein A-I (ApoA-I), a marker rescued by the anti-inflammatory action of other SCFAs in inflamed liver cells. mdpi.comresearchgate.net

The anti-inflammatory properties of various related phenyl- and aryl-substituted hexanoic acid derivatives have been demonstrated through other mechanisms. For instance, 6-aryl-4-oxohexanoic acids have been evaluated for their effects on arachidonic acid metabolism and have shown in vivo anti-inflammatory activity in models like the carrageenan-induced rat paw edema test. nih.gov Similarly, compounds such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid have demonstrated anti-inflammatory effects, which are not mediated by cyclooxygenase (COX) inhibition but rather through the inhibition of other enzymatic pathways. nih.gov These findings suggest that while phenyl-hexenoic acid derivatives possess anti-inflammatory potential, their specific influence on TNF-α production requires further investigation.

Mitochondrial Fusion Activation

A series of 6-phenylhexanamide (B1615602) derivatives has been rationally designed and identified as potent activators of mitofusin (MFN) proteins, which are central to mitochondrial fusion. mdpi.commdpi.com Mitochondrial fusion is a critical process for maintaining cellular metabolic health, and its disruption, often due to mutations in the MFN2 protein, can lead to neurodegenerative conditions like Charcot-Marie-Tooth Disease type 2A (CMT2A). mdpi.com

The designed 6-phenylhexanamide derivatives act as small molecule activators of both MFN1 and MFN2, enhancing the mitochondrial fusion process. mdpi.com The mechanism involves modulating the conformational state of the MFN proteins. MFNs exist in a closed, inactive state or an open, active state, a transition regulated by intramolecular peptide-peptide interactions. The 6-phenylhexanamide activators are thought to disrupt these inhibitory internal interactions, promoting the active conformation necessary for mitochondrial tethering and fusion. mdpi.com

Pharmacokinetic optimization led to the development of a 4-hydroxy cyclohexyl analog, which showed significant potency and oral bioavailability. mdpi.commdpi.com Further investigation into its stereoisomers revealed that the biological activity was exclusive to the trans-isomer, which demonstrated both functional enhancement of mitochondrial fusion and direct engagement with the target proteins in vivo. mdpi.com

| Compound Class | Target | Activity | Significance |

|---|---|---|---|

| 6-Phenylhexanamide derivatives (e.g., 4-hydroxy cyclohexyl analog) | Mitofusin 1 (MFN1) and Mitofusin 2 (MFN2) | Potent, stereoselective activation of mitochondrial fusion. | Potential therapeutic agents for diseases caused by mitochondrial dysfunction, such as CMT2A. |

Role in Anti-HIV Activity (HIV-1 Integrase Inhibition)

Certain derivatives, specifically 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids, have been identified as dual inhibitors of two crucial HIV-1 enzymes: integrase (IN) and Ribonuclease H (RNase H). mdpi.com Both enzymes are validated targets for antiretroviral therapy, and dual-action drugs present an innovative approach to combatting drug resistance and simplifying treatment regimens. mdpi.com

The characteristic diketo-acid (DKA) moiety of these compounds is key to their inhibitory mechanism. DKAs are known to chelate the divalent metal ions (typically Mg²⁺) present in the active sites of both integrase and RNase H, which are essential for their catalytic function. mdpi.comnih.gov This chelation prevents the enzymes from carrying out their respective roles in the viral replication cycle: the insertion of viral DNA into the host genome by integrase, and the degradation of the RNA strand of RNA-DNA hybrids by RNase H. mdpi.com A library of these 1-benzyl-pyrrolyl diketohexenoic derivatives was synthesized and tested, revealing potent inhibitory activity against both recombinant enzymes and in cell-based assays of HIV replication. mdpi.com

| Compound | Target | IC50 Value |

|---|---|---|

| Compound 8g | HIV-1 Integrase (IN) | 26 nM |

| Compound 7b | HIV-1 Ribonuclease H (RNase H) | 3 µM |

| Compound 7u | HIV-1 Ribonuclease H (RNase H) | 3 µM |

| Compound 8g | HIV-1 Ribonuclease H (RNase H) | 2.5 µM |

Broader Biological Effects (e.g., Anti-inflammatory, Antimicrobial, Antioxidant for hexanoic acid derivatives)

Derivatives of hexanoic acid have demonstrated a wide spectrum of other biological activities.

Anti-inflammatory Activity: Beyond the activities previously mentioned, 2-mercaptohexanoic acid derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1). nih.gov These are key enzymes in the biosynthesis of leukotrienes and prostaglandin E₂, respectively, which are potent inflammatory mediators. The lead compound, 2(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid, showed IC50 values of 3.5 µM for 5-LO and 2.2 µM for mPGES-1 in cell-free assays. nih.gov

Antimicrobial Activity: Hexanoic acid itself exhibits antimicrobial properties against a range of oral microorganisms, including bacteria and the fungus Candida albicans. It has also been investigated as a potential agent to control bacterial spot on tomatoes, a plant disease caused by Xanthomonas perforans, demonstrating bactericidal effects in vitro with a minimum inhibitory concentration (MIC) of 512 mg/L. Furthermore, in silico studies have suggested that N-hexanoic acid could act as an inhibitor of Class D β-lactamases, enzymes that confer bacterial resistance to antibiotics.

Antioxidant Activity: A hexanoic extract of the root of Rhaponticum acaule was found to possess powerful antioxidant activity. In a DPPH free radical scavenging assay, the extract showed a 50% inhibitory concentration (IC50) of 12.5 µg/mL, which was superior to that of the standard antioxidant, ascorbic acid (IC50 = 23.5 µg/mL).

Molecular Interactions with Biological Macromolecules

The diverse biological activities of this compound derivatives are rooted in their specific molecular interactions with various biological macromolecules, primarily proteins such as receptors and enzymes.

Receptor Interaction: In the context of thromboxane A2 receptor antagonism, derivatives like (E)-6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid directly bind to the PGH2/TXA2 receptor. This was confirmed through competitive radioligand-binding studies, indicating a direct interaction that blocks the binding of the natural ligand. nih.gov

Enzyme Inhibition: Many derivatives function by inhibiting enzymes. The anti-HIV activity of diketo-acid derivatives stems from their ability to chelate Mg²⁺ ions within the catalytic core of HIV-1 integrase and RNase H, thus inactivating them. mdpi.com The anti-inflammatory effects of 2-mercaptohexanoic acid derivatives are due to their inhibition of 5-lipoxygenase and mPGES-1. nih.gov In silico modeling of N-hexanoic acid's interaction with OXA-48 β-lactamase showed specific hydrogen bonding with key amino acid residues (Lys208, Tyr211, and Ser70) in the enzyme's active site.

Protein-Protein Interaction Modulation: The activation of mitochondrial fusion by 6-phenylhexanamide derivatives represents a more complex interaction. These molecules are believed to bind to mitofusin proteins and disrupt the intramolecular peptide-peptide interactions that hold the protein in an inactive, folded conformation. mdpi.com This allows the protein to adopt an open, active state, facilitating the protein-protein interactions between mitofusins on adjacent mitochondria, which is the first step in fusion. mdpi.com

Protein Binding and Ligand-Receptor Interactions

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Research has identified several key targets, including the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) and the 5-HT6 serotonin (B10506) receptor.

One area of significant interest is the development of 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists for RORγt, a critical transcription factor in the differentiation of IL-17 producing Th17 cells, which are implicated in autoimmune diseases. novartis.com A designed 6-oxo-4-phenyl-hexanoic acid derivative, compound 6a , was identified as a ligand for RORγt. researchgate.netnih.gov Structure-activity relationship (SAR) studies on this initial compound led to the discovery of derivative 12a , which exhibited potent RORγt inhibitory activity. researchgate.netnih.gov These derivatives target the ligand-binding domain (LBD) of RORγt, thereby modulating its transcriptional activity. researchgate.net

In the context of neurological and psychiatric disorders, aryl sulphonamide derivatives, which can be considered structurally related to this compound, have been investigated as ligands for the 5-HT6 serotonin receptor. rjb.ro In-silico studies of these derivatives have revealed that their interaction with the 5-HT6 receptor is mediated by specific amino acid residues, including aspartic acid, tyrosine, phenylalanine, asparagine, arginine, and proline. rjb.ro The interaction energy between the ligands and these residues is a key determinant of their binding affinity. rjb.ro For instance, a quantitative structure-activity relationship (QSAR) model for a series of aryl sulphonamide derivatives identified the interaction energy with aspartic acid and proline as the primary descriptors for their activity. rjb.ro

Another important class of derivatives, 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids, have been identified as dual inhibitors of HIV-1 integrase and ribonuclease H (RNase H). nih.gov The diketo-acid moiety present in these compounds is crucial for their activity, as it chelates Mg2+ ions in the catalytic sites of both enzymes. nih.gov This dual inhibitory action presents a promising avenue for the development of new anti-HIV agents. nih.gov

The following table summarizes the protein binding and inhibitory activities of selected this compound derivatives.

| Compound/Derivative Class | Target Protein | Activity | Key Findings |

| 6-oxo-4-phenyl-hexanoic acid derivatives (e.g., 12a) | RORγt | Inverse Agonist | Binds to the ligand-binding domain, leading to potent inhibitory activity. |

| Aryl sulphonamide derivatives | 5-HT6 Receptor | Ligand | Interacts with key amino acid residues such as Aspartic Acid and Proline. |

| 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives (e.g., 7b, 7u, 8g) | HIV-1 Integrase and RNase H | Dual Inhibitor | The diketo-acid moiety is essential for chelating Mg2+ in the enzyme active sites. Compound 8g is a potent integrase inhibitor (IC50 = 26 nM). |

Binding Site Analysis

A detailed understanding of the binding sites of this compound derivatives is crucial for optimizing their potency and selectivity. For the 6-oxo-4-phenyl-hexanoic acid derivatives targeting RORγt, binding occurs within the ligand-binding domain (LBD) of the receptor. researchgate.net This pocket is where endogenous and synthetic ligands bind to modulate the receptor's conformation and its interaction with co-activator or co-repressor proteins. The binding of inverse agonists like the 6-oxo-4-phenyl-hexanoic acid derivatives stabilizes a conformation of RORγt that leads to the repression of its transcriptional activity.

In the case of aryl sulphonamide derivatives and the 5-HT6 receptor, computational studies have elucidated the key interactions within the binding site. The interaction energy calculations have shown that specific amino acid residues form the binding pocket and are critical for ligand recognition and affinity. rjb.ro The aryl portion of the ligands typically engages in hydrophobic interactions, while the sulphonamide group can form hydrogen bonds with polar residues within the binding site.

For the dual HIV-1 integrase and RNase H inhibitors, the binding site analysis reveals the importance of the diketo-acid functionality. nih.gov This structural motif allows the compounds to chelate the two essential magnesium ions present in the active sites of both enzymes. This chelation effectively blocks the catalytic activity of the enzymes, preventing viral replication. The specific interactions of the pyrrole (B145914) and benzyl (B1604629) groups of these derivatives with the surrounding amino acid residues in the active sites contribute to their potency and selectivity.

The following table details the binding site interactions for different classes of this compound derivatives.

| Derivative Class | Target Protein | Binding Site | Key Interactions |

| 6-oxo-4-phenyl-hexanoic acid derivatives | RORγt | Ligand-Binding Domain (LBD) | Interaction with residues within the LBD to stabilize an inactive conformation. |

| Aryl sulphonamide derivatives | 5-HT6 Receptor | Orthosteric Binding Site | Interactions with Aspartic acid, Tyrosine, Phenylalanine, Asparagine, Arginine, and Proline residues. |

| 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives | HIV-1 Integrase and RNase H | Catalytic Active Site | The diketo-acid moiety chelates two Mg2+ ions essential for enzymatic activity. |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structural Determinants for Biological Activity

SAR studies on compounds structurally related to 6-phenyl-5-hexenoic acid have highlighted several key features that are crucial for their biological activity. These studies typically involve synthesizing a series of analogs where specific parts of the molecule, such as the phenyl ring, the aliphatic chain, and the carboxylic acid group, are systematically modified.

The core structure of this compound consists of a terminal phenyl group connected by a six-carbon chain containing a double bond to a carboxylic acid moiety. Research on analogous structures, such as 6-oxo-4-phenyl-hexanoic acid derivatives, has provided insights into the importance of these components. For instance, the phenyl ring often engages in hydrophobic or aromatic interactions within the binding site of a biological target. The nature and position of substituents on this ring can significantly modulate activity.

In studies of related diketo-acid derivatives, specifically 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids, the benzyl (B1604629) group (a phenylmethyl group) plays a critical role. Modifications to the phenyl ring of this benzyl moiety with various substituents have been explored to understand their effect on inhibitory activity against targets like HIV-1 integrase. nih.gov The replacement of a fluorine atom on the benzyl group with a range of substituents possessing different electronic and steric properties was performed to develop dual inhibitors of HIV-1 integrase and RNase H. nih.gov

The aliphatic chain's length, rigidity, and the presence and position of the double bond are also critical determinants of activity. The unsaturated bond in the 5-position of this compound introduces a degree of conformational rigidity that can be crucial for optimal orientation within a receptor's binding pocket. Studies on similar compounds have shown that both the chain length and the presence of features like a keto group can significantly impact potency. researchgate.net

The terminal carboxylic acid group is another key feature, often involved in critical hydrogen bonding or ionic interactions with amino acid residues in the target protein. Esterification or replacement of this group with other acidic moieties can dramatically alter the compound's biological profile.

| Structural Moiety | Modification Explored (in related compounds) | General Impact on Activity | Potential Rationale |

|---|---|---|---|

| Phenyl Ring | Substitution with electron-donating or withdrawing groups | Modulates potency and selectivity | Alters electronic properties and hydrophobic interactions |

| Aliphatic Chain | Varying length, introducing keto groups or other functional groups | Affects binding affinity and pharmacokinetic properties | Changes in conformation, flexibility, and polarity |

| Unsaturated Bond | Saturation or shifting of the double bond | Can decrease or abolish activity | Reduces conformational rigidity required for binding |

| Carboxylic Acid | Esterification or replacement with bioisosteres | Often critical; modification can significantly reduce potency | Essential for key ionic or hydrogen bond interactions |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com For derivatives related to this compound, 3D-QSAR studies have been particularly informative.

In a study on 6-(1-benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid derivatives as HIV-1 integrase inhibitors, 3D-QSAR models were developed to understand the structural requirements for activity. These models use molecular fields to quantify the steric and electrostatic properties of the molecules. The analysis revealed that both steric bulk and electrostatic potential are crucial factors influencing the inhibitory potency. For example, the models indicated that specific regions around the molecule favor bulky groups, while other areas require specific electrostatic interactions (either positive or negative) to enhance biological activity. researchgate.net

These models are statistically validated to ensure their predictive power. Key statistical parameters from such a study are summarized below.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.608 | Indicates the internal predictive ability of the model. |

| pred_r² | 0.699 | Measures the predictive power of the model for an external test set. |

| F-value | 96.8 | Represents the statistical significance of the model. |

| Contributions | Steric and Electrostatic Fields | Indicates that both shape and electronic properties are key to activity. |

The insights gained from QSAR analyses are invaluable for virtual screening and lead optimization, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of being active. jocpr.com

Design Principles for Enhanced Efficacy and Selectivity

Based on SAR and QSAR findings, several design principles have been established to create analogs of this compound with improved efficacy and selectivity. The goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

One key strategy involves scaffold hopping, where the core structure is modified while retaining the essential pharmacophoric features. For example, in the development of RORγt inverse agonists, a 6-oxo-4-phenyl-hexanoic acid scaffold was identified and subsequently optimized. researchgate.net

Another important principle is the targeted introduction of specific functional groups to improve properties like membrane permeability or metabolic stability. In the optimization of 6-oxo-4-phenyl-hexanoic acid derivatives, the introduction of chlorine atoms was explored to enhance the membrane permeability profile, leading to compounds with a more favorable pharmacokinetic profile. researchgate.net

Fine-tuning the electronic properties of the phenyl ring through the addition of substituents is also a common strategy. Depending on the target's binding pocket, either electron-donating or electron-withdrawing groups might be favored to enhance π-π stacking or other electronic interactions.

Furthermore, enhancing selectivity often involves exploiting subtle differences in the binding sites of related proteins. By designing molecules that fit perfectly into the target's unique subpockets or interact with specific, non-conserved amino acid residues, selectivity can be dramatically improved.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like enzymes and receptors are chiral themselves, they often interact differently with the various stereoisomers of a chiral drug. nih.gov

For molecules related to this compound that contain chiral centers, the biological activity can be highly dependent on the specific stereoisomer. A study on the stereoisomers of 6-(2-hydroxy-6-phenylhex-1-yl)-5,6-dihydro-2H-pyran-2-one, a compound with a related phenyl-hexane core, demonstrated this principle clearly. All four possible stereoisomers were synthesized and evaluated for their phytotoxic activity. nih.gov

The results showed that one isomer, (6S,2'R)-1, exhibited the most potent and stereospecific activity against Italian ryegrass, with a significant difference in potency compared to the other three isomers. nih.gov This highlights that a specific 3D configuration is necessary for optimal interaction with the biological target.

| Stereoisomer | Configuration | IC₅₀ (μM) |

|---|---|---|

| 1a | (6S,2'R) | 43.2 |

| 1b | (6R,2'S) | > 1000 |

| 1c | (6S,2'S) | 125.1 |

| 1d | (6R,2'R) | > 1000 |

These findings underscore the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents. The use of a single, most active enantiomer can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in potential side effects that might be associated with the less active or inactive isomers. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Phenyl-5-hexenoic acid, docking simulations would be employed to screen for potential biological targets, such as enzymes or receptors.

The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of a Protein Target: A protein of interest, implicated in a disease pathway, would be chosen. Its 3D structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the this compound molecule would be placed into the binding site of the target protein. The program would then explore various binding poses and score them based on factors like binding energy and intermolecular interactions.

A hypothetical docking study of this compound with a generic enzyme active site could yield results such as those presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | -6.5 | His367, Leu368 | Hydrophobic, Pi-Sigma |

This data is illustrative and not based on published experimental results.

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational landscape is crucial as the bioactive conformation may not be the lowest energy state in isolation.

Computational methods would be used to:

Explore Conformational Space: Systematically rotating the rotatable bonds of this compound to generate a library of possible conformers.

Calculate Energies: Determining the potential energy of each conformer using quantum mechanics or molecular mechanics methods.

Analyze Population: Based on the calculated energies, the relative population of each conformer at a given temperature can be predicted using Boltzmann statistics.

This analysis would reveal the most stable conformations and the energy barriers between them, providing insight into the molecule's flexibility and how it might adapt to a binding site.

Prediction of Molecular Interactions

Predicting the types and strengths of molecular interactions between this compound and a biological target is fundamental to understanding its potential mechanism of action. The key structural features of this compound—the phenyl ring, the hexenoic acid chain, and the carboxylic acid group—dictate the types of interactions it can form.

Phenyl Ring: Capable of engaging in hydrophobic interactions, pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), and cation-pi interactions with positively charged residues (e.g., Lysine, Arginine).

Hexenoic Acid Chain: The flexible alkyl chain primarily contributes to hydrophobic (van der Waals) interactions.

Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor and can also form ionic interactions (salt bridges) with positively charged residues.

Advanced computational methods like Molecular Dynamics (MD) simulations can provide a dynamic view of these interactions over time, offering a more realistic representation of the binding event.

De Novo Molecule Design Assisted by Computational Approaches

De novo design involves the creation of novel molecules with desired properties from scratch. The scaffold of this compound could serve as a starting point for designing new and more potent bioactive compounds.

Computational approaches would facilitate this by:

Fragment-Based Growth: "Growing" new functional groups from the this compound core within the binding site of a target protein to enhance binding affinity and selectivity.

Scaffold Hopping: Replacing the this compound scaffold with other chemical moieties that maintain the key interaction points but may have improved pharmacokinetic properties.

Software for de novo design can generate vast virtual libraries of new molecules based on the this compound template, which can then be computationally screened for their predicted activity before any synthetic chemistry is undertaken.

Role of 6 Phenyl 5 Hexenoic Acid in Broader Biochemical Contexts

Involvement in Metabolic Transformations (General pathways related to fatty acids)

As a xenobiotic, 6-Phenyl-5-hexenoic acid is subject to metabolic pathways designed to modify foreign chemical structures to facilitate their excretion. wikipedia.org These processes, often occurring in the liver, are generally divided into three phases that aim to increase the water solubility of lipophilic compounds. youtube.com

The metabolism of xenobiotics like this compound involves a set of pathways that alter their chemical structure. wikipedia.org These biotransformations are present in nearly all major groups of organisms. wikipedia.org The primary goal of these reactions is often to detoxify foreign compounds. wikipedia.org

Phases of Xenobiotic Metabolism:

Phase I - Modification : The initial step involves the introduction or exposure of polar functional groups. Enzymes such as cytochrome P450 oxidases are central to this phase, often catalyzing oxidation reactions. wikipedia.orgyoutube.com This makes the xenobiotic more water-soluble and prepares it for the next phase. youtube.com

Phase II - Conjugation : In this phase, the modified compound is conjugated with highly polar, water-soluble molecules like glucuronic acid, sulfate, or glutathione (B108866). wikipedia.org This reaction, catalyzed by transferase enzymes, further increases the compound's polarity, making it easier to transport and eliminate from the body. wikipedia.org

Phase III - Excretion : The conjugated xenobiotics are recognized by efflux transporters and actively pumped out of cells to be excreted, typically in bile or urine. wikipedia.orgyoutube.com

Due to its nature as a fatty acid derivative, xenobiotics like this compound can sometimes be conjugated with endogenous fatty acids. nih.gov These lipid conjugates, being lipophilic, may accumulate in various tissues. nih.gov The gut microbiome also plays a significant role in xenobiotic metabolism, aiding in the breakdown of foreign compounds. mdpi.com

Table 1: General Phases of Xenobiotic Metabolism

| Phase | Primary Function | Key Enzymes Involved | Outcome |

|---|---|---|---|

| Phase I | Introduce or expose polar functional groups | Cytochrome P450 oxidases | Increased water solubility; preparation for Phase II |

| Phase II | Conjugate with polar molecules | Transferases (e.g., Glutathione S-transferases) | Significantly increased polarity and water solubility |

| Phase III | Transport and excrete the conjugated compound | Efflux transporters (e.g., P-glycoprotein) | Elimination from the organism |

Biosynthetic Considerations and Precursor Roles

There is no evidence to suggest that this compound is a naturally occurring compound produced through established biosynthetic pathways in organisms. Its primary role in a biochemical context is that of a synthetic compound or a xenobiotic to be metabolized.

However, in the field of biotechnology and chemical synthesis, related hexenoic acid derivatives serve as important precursors for valuable chemicals. For instance, there is significant interest in the biobased production of adipic acid, a key precursor for nylon, from glucose. nih.govresearchgate.net Some proposed metabolic pathways for this process involve intermediates like 6-amino-trans-2-hexenoic acid, which is synthesized from lysine. nih.govresearchgate.net This highlights the potential for unsaturated fatty acid structures to act as crucial intermediates in engineered metabolic pathways designed to produce platform chemicals from renewable resources. researchgate.net

In a laboratory setting, (Z)-6-phenyl-5-hexenoic acid is synthesized from its methyl ester, methyl (Z)-6-phenyl-5-hexenoate, through hydrolysis. prepchem.com

Enzymatic Biotransformations

The biotransformation of this compound would be mediated by a range of enzymes that act on xenobiotics and fatty acids. Biotransformation pathways are crucial in both microbial degradation and secondary metabolism in plants, involving complex enzymatic networks. nih.gov

Key enzyme classes that would likely be involved in the metabolism of this compound include:

Oxidoreductases : This broad class includes the cytochrome P450 enzymes, which are critical for Phase I metabolism of xenobiotics. wikipedia.org For unsaturated fatty acids, enzymes like Old Yellow Enzyme (OYE) are known to reduce α,β-unsaturated bonds. nih.gov While studied for compounds like 6-amino-trans-2-hexenoic acid, similar enzymes could potentially act on the double bond of this compound. nih.govresearchgate.net

Transferases : These enzymes are central to Phase II conjugation. Glutathione S-transferases (GSTs) are a prominent group that catalyzes the attachment of glutathione to electrophilic compounds, detoxifying them and preparing them for excretion. wikipedia.org

Carboxylic Acid Reductases (CARs) : In biotechnological applications, CARs are used to reduce carboxylic acids to their corresponding aldehydes. engconfintl.orgcore.ac.uk These enzymes have been engineered to act on dicarboxylic acids like adipic acid and could potentially be adapted for the transformation of other fatty acids. engconfintl.orgcore.ac.uk

The specific enzymatic transformations would depend on the organism and the specific enzymes it expresses. The study of such biotransformations is essential for understanding the environmental fate of xenobiotic compounds and for developing novel biotechnological production routes for chemicals. nih.gov

Table 2: Relevant Enzyme Classes in Biotransformation

| Enzyme Class | Example | Potential Role in this compound Metabolism |

|---|---|---|

| Oxidoreductases | Cytochrome P450, Old Yellow Enzyme (OYE) | Hydroxylation of the phenyl ring or alkyl chain (Phase I); Reduction of the carbon-carbon double bond. |

| Transferases | Glutathione S-transferases (GSTs) | Conjugation with polar molecules like glutathione for detoxification and excretion (Phase II). |

| Carboxylic Acid Reductases (CARs) | MAB4714 from M. abscessus | (Biotechnological application) Reduction of the carboxylic acid group to an aldehyde for further synthesis. |

Analytical Methodologies in Research of 6 Phenyl 5 Hexenoic Acid

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the detailed structural analysis of 6-Phenyl-5-hexenoic acid, providing a fingerprint of its molecular architecture and aiding in the understanding of reaction mechanisms at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. While a complete, published spectrum for this specific compound is not readily available, the expected chemical shifts and coupling constants can be inferred from the analysis of structurally similar compounds, such as cinnamic acid derivatives and other phenylalkenoic acids.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic protons of the carbon-carbon double bond, and the aliphatic protons of the hexenoic acid chain. The coupling constants between the vinylic protons are indicative of the stereochemistry of the double bond (cis or trans).

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the chemical environment of each carbon atom. Key signals would include those for the carboxyl carbon, the carbons of the phenyl ring, the vinylic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption between 1760 and 1690 cm⁻¹ libretexts.orgopenstax.org. The conjugation of the carbonyl group with the double bond and the phenyl ring in this compound would be expected to shift the C=O stretch to a lower wavenumber libretexts.orgopenstax.org.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound can be identified in complex mixtures. For instance, in the analysis of a hexa-herbal Chinese medicine, this compound was putatively identified based on its mass-to-charge ratio and fragmentation pattern.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic, vinylic, and aliphatic protons. Coupling constants of vinylic protons indicating stereochemistry. |

| ¹³C NMR | Resonances for carboxyl, aromatic, vinylic, and aliphatic carbons. |

| IR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (around 1700 cm⁻¹), C=C and aromatic C-H stretches. |

| MS | Molecular ion peak corresponding to C₁₂H₁₄O₂. Characteristic fragmentation pattern. |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the analysis of aromatic carboxylic acids helixchrom.comnih.govsielc.com. A suitable HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) nih.gov. The retention of the compound can be finely tuned by adjusting the pH and the composition of the mobile phase nih.govsielc.com.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, derivatization is often necessary before GC analysis colostate.edu. Esterification to form more volatile methyl or silyl (B83357) esters is a common approach colostate.edu. For unsaturated carboxylic acids, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed usherbrooke.caresearchgate.netrestek.com.

| Technique | Typical Conditions for Analysis of Similar Compounds |

| HPLC | Column: C18 reversed-phase. Mobile Phase: Gradient or isocratic mixture of buffered aqueous solution and acetonitrile/methanol. Detection: UV-Vis at a wavelength corresponding to the chromophore. |

| GC-MS | Derivatization: Esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA). Column: Non-polar or medium-polarity capillary column. Detection: Mass spectrometry for identification and quantification. |

Other Advanced Analytical Techniques for Elucidating Reaction Pathways

Understanding the reaction pathways involving this compound can be achieved through various advanced analytical techniques that provide kinetic and mechanistic information.

Kinetic Analysis using Spectroscopy: Spectroscopic methods such as UV-Vis and NMR can be used to monitor the progress of a reaction in real-time. By tracking the change in concentration of reactants, intermediates, and products over time, the rate law and kinetic parameters of the reaction can be determined. For reactions involving chromophoric species like this compound, UV-Vis spectroscopy can be particularly useful for kinetic studies.

In-situ Spectroscopic Techniques: Techniques like in-situ FTIR or Raman spectroscopy can provide information about the molecular structure of species present in a reaction mixture as the reaction proceeds. This can help in the identification of transient intermediates and provide direct evidence for proposed reaction mechanisms.

The combination of these analytical methodologies provides a powerful framework for the comprehensive study of this compound, from its basic structural characterization to the intricate details of its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Phenyl-5-hexenoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation of 6-phenyl-5-hexenol using agents like potassium permanganate or chromium trioxide under controlled pH and temperature. Yield optimization requires monitoring reaction time (e.g., 12–24 hours) and solvent polarity (e.g., aqueous vs. organic phases). Catalytic methods using p-toluenesulfonic acid for ester intermediates may also improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on vinyl proton signals (~5.5–6.0 ppm) and carboxylic acid protons (~10–12 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹) and hydroxyl groups (~2500–3500 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (e.g., m/z 188.1 for C₁₂H₁₂O₂) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C to 40°C) over 1–6 months. Monitor degradation via HPLC purity assays and track oxidation byproducts (e.g., epoxides) using LC-MS. Store in amber vials under inert gas (argon/nitrogen) to minimize decomposition .

Q. What are the primary applications of this compound in organic synthesis and medicinal chemistry?

- Methodological Answer : The compound serves as a chiral building block for synthesizing prostaglandin analogs or α,β-unsaturated ester derivatives. In medicinal chemistry, its vinyl group enables Michael addition reactions for drug candidate functionalization. Use retrosynthetic tools (e.g., AI-powered synthesis planners) to map feasible pathways for target molecules .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for electrophilic additions or cycloadditions. Parameters like Fukui indices identify nucleophilic/electrophilic sites, while molecular dynamics simulate solvent effects. Validate predictions with experimental kinetic studies (e.g., rate constants under varying catalysts) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based models) to isolate confounding variables like solvent polarity or impurity profiles. Use orthogonal analytical methods (e.g., NMR, X-ray crystallography) to confirm compound identity and purity. Meta-analyses of published datasets can identify trends obscured by methodological variability .

Q. How do stereochemical impurities in this compound impact its utility in asymmetric synthesis?

- Methodological Answer : Employ chiral HPLC or capillary electrophoresis to quantify enantiomeric excess (ee). Kinetic resolution experiments with chiral catalysts (e.g., organocatalysts) assess selectivity. If impurities exceed 5%, recrystallization in polar aprotic solvents (e.g., DMSO/water) or enzymatic resolution may be required .

Q. What experimental designs optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

- Methodological Answer : Apply green chemistry principles: replace chromium-based oxidants with TEMPO/NaClO systems to reduce toxicity. Flow chemistry setups enhance heat dissipation and reaction control for large-scale batches. Lifecycle assessment (LCA) tools evaluate environmental impacts of solvent choices and waste streams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.